Cas no 851809-74-0 (5-(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
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- 5-((4-benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-[(4-bromophenyl)[4-(phenylmethyl)-1-piperazinyl]methyl]-2-methyl-
- 851809-74-0
- F0631-0109
- CCG-28823
- AKOS024589632
- 5-[(4-benzylpiperazin-1-yl)-(4-bromophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-[(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- 5-(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
-
- Inchi: 1S/C23H24BrN5OS/c1-16-25-23-29(26-16)22(30)21(31-23)20(18-7-9-19(24)10-8-18)28-13-11-27(12-14-28)15-17-5-3-2-4-6-17/h2-10,20,30H,11-15H2,1H3
- InChI Key: YHMHCJQIHNRLFO-UHFFFAOYSA-N
- SMILES: N1=C(C)N=C2SC(C(C3=CC=C(Br)C=C3)N3CCN(CC4=CC=CC=C4)CC3)=C(O)N12
Computed Properties
- Exact Mass: 497.08849g/mol
- Monoisotopic Mass: 497.08849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 580
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.1Ų
- XLogP3: 4.8
Experimental Properties
- Density: 1.53±0.1 g/cm3(Predicted)
- pka: -0.22±0.53(Predicted)
5-(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0631-0109-5μmol |
5-[(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-74-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0631-0109-20μmol |
5-[(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-74-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0631-0109-5mg |
5-[(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-74-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0631-0109-20mg |
5-[(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-74-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0631-0109-4mg |
5-[(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-74-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0631-0109-10mg |
5-[(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-74-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0631-0109-15mg |
5-[(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-74-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0631-0109-25mg |
5-[(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-74-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0631-0109-2μmol |
5-[(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-74-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0631-0109-10μmol |
5-[(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-74-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
5-(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
Additional information on 5-(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
Research Brief on 5-(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS: 851809-74-0)
The compound 5-(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS: 851809-74-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and pharmacological properties.
Recent studies have highlighted the compound's unique structural features, which combine a triazolothiazole core with a benzylpiperazine moiety and a bromophenyl group. This combination is believed to contribute to its selective binding affinity for specific biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 851809-74-0 exhibits potent inhibitory activity against certain kinase enzymes implicated in inflammatory and oncogenic pathways, suggesting its potential as a lead compound for drug development.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 851809-74-0. A novel catalytic method reported in Organic Letters (2024) utilizes palladium-catalyzed cross-coupling reactions to efficiently introduce the bromophenyl group, reducing byproduct formation. This methodological improvement is critical for scaling up production for preclinical studies.
Pharmacokinetic studies conducted in murine models (Pharmacological Research, 2024) indicate that 851809-74-0 has favorable absorption and distribution profiles, with moderate plasma protein binding and good blood-brain barrier penetration. These properties make it a promising candidate for central nervous system (CNS)-targeted therapies. However, metabolic stability remains a challenge, as the compound shows rapid hepatic clearance in some test systems.
Ongoing research is exploring structure-activity relationships (SAR) of 851809-74-0 derivatives to enhance potency and reduce potential off-target effects. Preliminary data from high-throughput screening (ACS Chemical Biology, 2024) suggests that modifications at the triazolothiazole 2-position may significantly influence target selectivity. These findings are guiding the design of second-generation analogs with improved therapeutic indices.
In conclusion, 5-(4-benzylpiperazin-1-yl)(4-bromophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol represents an exciting scaffold in medicinal chemistry with multiple potential applications. While challenges remain in its optimization, the compound's unique pharmacological profile warrants continued investigation. Future research directions should focus on elucidating its precise mechanism of action and exploring its therapeutic potential in disease models.
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